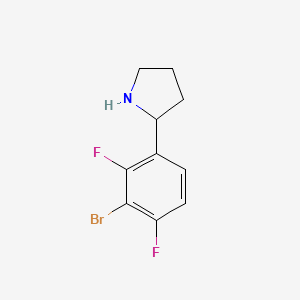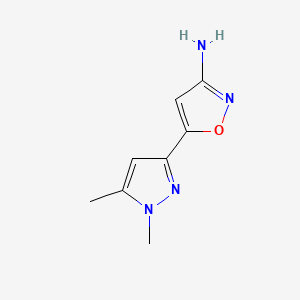
5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2-oxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2-oxazol-3-amine is a heterocyclic compound that features both pyrazole and oxazole rings. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2-oxazol-3-amine typically involves the formation of the pyrazole ring followed by the construction of the oxazole ring. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with hydroxylamine to form the oxazole ring . The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. For instance, in its role as an antileishmanial agent, the compound may inhibit key enzymes or pathways essential for the survival of the parasite . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-dimethyl-1H-pyrazol-3-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical properties.
1,2-oxazole derivatives:
Uniqueness
What sets 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,2-oxazol-3-amine apart is the combination of both pyrazole and oxazole rings in a single molecule, which can confer unique chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential multifunctional applications .
Propriétés
Formule moléculaire |
C8H10N4O |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
5-(1,5-dimethylpyrazol-3-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H10N4O/c1-5-3-6(10-12(5)2)7-4-8(9)11-13-7/h3-4H,1-2H3,(H2,9,11) |
Clé InChI |
IRIZCPACNHWMTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C)C2=CC(=NO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


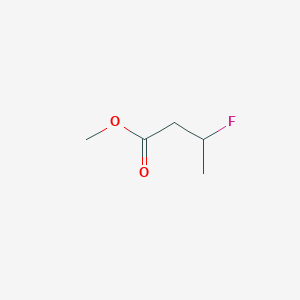

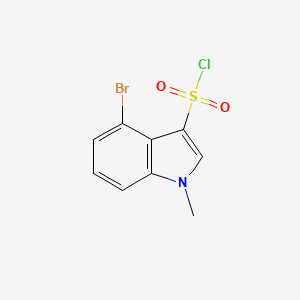
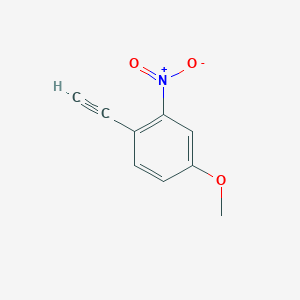
![3-(6-chloropyridin-3-yl)-N-[4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B15317730.png)
![rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B15317738.png)

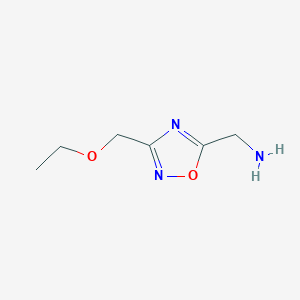
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine](/img/structure/B15317752.png)
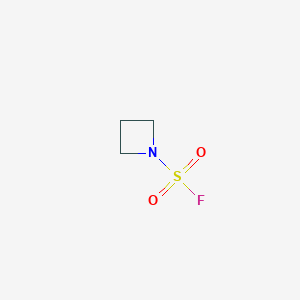
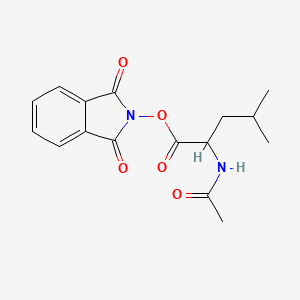
![13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene](/img/structure/B15317780.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid](/img/structure/B15317782.png)
